molecular formula C22H17N3O2 B12210706 2,2-diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

2,2-diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B12210706
M. Wt: 355.4 g/mol
InChI Key: ZZRCZBWZHKCALS-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a complex organic compound that features a unique structure combining diphenyl and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the reaction of diphenylacetic acid with 4-phenyl-1,2,5-oxadiazole-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be targeted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

2,2-Diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    2,2-Diphenylacetic acid: A precursor in the synthesis of the target compound.

    4-Phenyl-1,2,5-oxadiazole-3-amine: Another precursor used in the synthesis.

    N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A structurally related compound with different functional groups.

Uniqueness: 2,2-Diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide stands out due to its unique combination of diphenyl and oxadiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

2,2-diphenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C22H17N3O2/c26-22(23-21-20(24-27-25-21)18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,23,25,26)

InChI Key

ZZRCZBWZHKCALS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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